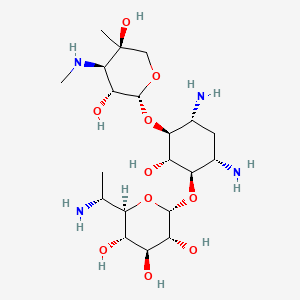
N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide
Übersicht
Beschreibung
N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide, also known as N-acetyl-3-ethoxy-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide, is a synthetic compound used in research studies to investigate the biochemical and physiological effects of the compound on various cell types. N-acetyl-3-ethoxy-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide is a member of the phenylbutanamides, a family of compounds that have been investigated for their potential medical applications.
Wissenschaftliche Forschungsanwendungen
Chiral Synthesis : An efficient chiral synthesis of a related β-receptor antagonist compound, using enantiopure chiral reagents and cheap starting materials, was developed. This synthesis process is noted for its high enantioselectivity, convenience, and practicality (Wang & Tang, 2009).
Chemical Transformation in Dye and Pigment Synthesis : N-Phenyl-3-oxo-butana'mide, a similar compound, is used in the synthesis of dyes and pigments. It undergoes transformation with hydroxylamine and reacts with diazonium salts to produce diazo products that coordinate to metals like copper(II) and iron(III) (Güzel, Serindağ & Serin, 1997).
Inhibitory Potential in Depigmentation Drugs : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides were synthesized and showed in vitro inhibitory potential against Mushroom tyrosinase. One compound specifically showed high inhibitory potential and significantly reduced pigments in zebrafish, suggesting potential use in depigmentation drug formulation (Raza et al., 2019).
Capillary Isotachophoresis : Acebutolol, a compound similar to the one you're interested in, has been analyzed using capillary isotachophoresis. This method is used for its assay in pharmaceuticals, demonstrating the compound's potent anti-hypertensive and antiarrhythmic effects (Pospíšilová, Kavalírová & Polášek, 2005).
Synthesis of Novel Indole-Based Scaffolds : Indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides were synthesized, and their in vitro inhibitory potential against the urease enzyme was evaluated. These molecules showed potent inhibitory effects and mild cytotoxicity, suggesting their value in therapeutic drug design (Nazir et al., 2018).
Antifungal Activities : N‐Aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides showed fungicidal activities against various fungi, indicating their potential use in the development of antifungal agents (Lee, Kim, Cheong & Chung, 1999).
Stability Constants of Lanthanides–Schiff Base Complexes : The stability constant of complexes of Ln3+ ions with butanamide-3-[(2-hydroxyphenyl methylene)amino]ethylimino N-phenyl were determined in mixed aqueous solvents, highlighting their potential in understanding complex formation and reactivity in various solvents (Mahmoud & Eid, 2012).
Eigenschaften
IUPAC Name |
N-[3-acetyl-4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-4-6-17(22)19-13-7-8-16(15(9-13)12(3)20)23-11-14(21)10-18-5-2/h7-9,14,18,21H,4-6,10-11H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGQPZMMLAGZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCC)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide | |
CAS RN |
441019-91-6 | |
| Record name | N-(3-Acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)butanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441019916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAC N-DESISOPROPYL-N-ETHYL ACEBUTOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S5Y42O804 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)
![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)





